molecular formula C₂₂H₂₁D₅ClN₃O₅S B1146427 Letaxaban-d5 CAS No. 1346617-07-9

Letaxaban-d5

Cat. No.: B1146427
CAS No.: 1346617-07-9
M. Wt: 485.01
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Description

Letaxaban-d5, also known as TAK-442-d5, is a deuterated derivative of Letaxaban, a potent and selective inhibitor of coagulation factor Xa. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Letaxaban. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Letaxaban-d5 involves multiple steps, starting from the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:

    Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and sulfonylation.

    Introduction of deuterium atoms: Deuterium atoms are introduced through hydrogen-deuterium exchange reactions, typically using deuterated reagents and solvents under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Letaxaban-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Letaxaban-d5 has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Letaxaban in biological systems.

    Pharmacodynamic Studies: Helps in understanding the mechanism of action and the effects of Letaxaban on coagulation pathways.

    Drug Development: Used in the development of new anticoagulant drugs by providing insights into the structure-activity relationship of factor Xa inhibitors.

    Biological Research: Employed in studies related to blood coagulation, thrombosis, and related cardiovascular diseases

Mechanism of Action

Letaxaban-d5 exerts its effects by inhibiting coagulation factor Xa, a key enzyme in the blood coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is crucial in preventing and treating thromboembolic disorders .

Comparison with Similar Compounds

    Rivaroxaban: Another direct factor Xa inhibitor used as an anticoagulant.

    Apixaban: A selective inhibitor of factor Xa with similar anticoagulant properties.

    Edoxaban: An oral anticoagulant that inhibits factor Xa.

    Darexaban: A factor Xa inhibitor with similar pharmacological properties.

Comparison: Letaxaban-d5 is unique due to its deuterated structure, which allows for detailed pharmacokinetic and pharmacodynamic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .

Properties

CAS No.

1346617-07-9

Molecular Formula

C₂₂H₂₁D₅ClN₃O₅S

Molecular Weight

485.01

Synonyms

1-[1-[(2S)-3-[(6-chloro-2-naphthalenyl)sulfonyl]-2-hydroxy-1-oxopropyl]-4-(piperidinyl-d5)]tetrahydro-2(1H)-pyrimidinone;  TAK 442-d5;  1-[(2S)-3-[(6-Chloro-2-naphthalenyl)sulfonyl]-2-hydroxy-1-oxopropyl]-4-(tetrahydro-2-oxo-1(2H)-pyrimidinyl)piperidin

Origin of Product

United States

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